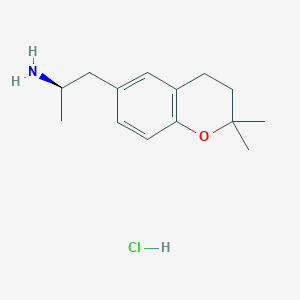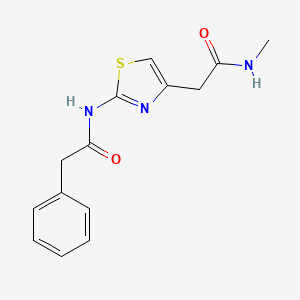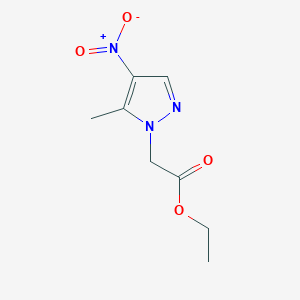![molecular formula C18H22N4O5S B2467475 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 946214-08-0](/img/structure/B2467475.png)
2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C16H18N4O2 . It is a solid substance with a molecular weight of 298.34 . The compound is stored in dry conditions at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple ring structures. The InChI code for this compound is 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 . This indicates the presence of a pyrimidine ring, a piperazine ring, and a benzo[d][1,3]dioxol-5-yl group .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 298.34 . It is stored in dry conditions at a temperature between 2-8°C . The InChI code for this compound is 1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .Scientific Research Applications
Heterocyclic Compound Synthesis and Application
Heterocyclic compounds derived from similar structures have been synthesized and evaluated for their potential in various applications. For example, compounds incorporating benzodioxolyl groups and pyrimidine structures have been investigated for their anti-inflammatory and analgesic activities. Specifically, these compounds have shown significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects, which could indicate potential applications in developing new therapeutic agents for inflammation-related conditions (Abu‐Hashem et al., 2020).
Antimicrobial and Antibacterial Activities
Research into pyrimidine derivatives has also revealed their potential as antimicrobial agents. Several synthesized compounds, including those with sulfone groups and piperazine structures, exhibited antimicrobial activities exceeding that of reference drugs. This suggests their utility in addressing bacterial and fungal infections, providing a basis for further exploration into antimicrobial drug development (Alsaedi et al., 2019).
Anticancer Research
Compounds similar to 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine have been synthesized and tested against various human cancer cell lines. Derivatives such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one showed promising antiproliferative effects, indicating potential applications in cancer treatment. Such findings underscore the importance of structural derivatives in medicinal chemistry for developing new anticancer therapies (Mallesha et al., 2012).
Antimalarial Agents
Research on piperazine derivatives highlighted their potential as antimalarial agents. The structural analysis and biological activity assessment of certain piperazine derivatives revealed their efficacy against malaria, demonstrating the critical role of specific substituents in enhancing antimalarial activity. These findings provide insights into designing new antimalarial compounds by exploiting the structural versatility of piperazine and related heterocycles (Cunico et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, we will gain a better understanding of how this compound interacts with various biochemical pathways and their downstream effects .
Pharmacokinetics
Its bioavailability, how it is distributed within the body, how it is metabolized, and how it is excreted are all areas of active research .
Result of Action
Preliminary studies suggest that it may have potent growth inhibition properties against certain types of cancer cells . More research is needed to confirm these findings and understand the underlying mechanisms .
properties
IUPAC Name |
2-[4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c23-28(24,22-9-7-21(8-10-22)18-19-5-1-6-20-18)12-2-11-25-15-3-4-16-17(13-15)27-14-26-16/h1,3-6,13H,2,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTUUOUIRHTRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2467393.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2467396.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2467400.png)
![N-(3-fluorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2467401.png)

![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2467404.png)

![3-phenyl-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-2(3H)-one](/img/structure/B2467406.png)



![N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2467413.png)